molecular formula C13H16N2O B6270576 (3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one CAS No. 855420-75-6

(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one

Cat. No.: B6270576
CAS No.: 855420-75-6
M. Wt: 216.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one is a chemical compound with a unique structure that includes an indole core and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one typically involves the reaction of indole derivatives with diethylamine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the diethylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of corresponding indole-2-one derivatives.

    Reduction: Formation of dihydroindole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, leading to modulation of their activity. The indole core can participate in various biochemical pathways, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-2-one derivatives: Compounds with similar indole cores but different substituents.

    Diethylamino-substituted compounds: Molecules with diethylamino groups attached to different cores.

Uniqueness

(3Z)-3-[(diethylamino)methylidene]-2,3-dihydro-1H-indol-2-one is unique due to the combination of the indole core and the diethylamino group, which imparts specific chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in other similar compounds.

Properties

CAS No.

855420-75-6

Molecular Formula

C13H16N2O

Molecular Weight

216.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.